molecular formula C17H27N3O2S2 B6473650 N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640978-36-3

N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6473650
CAS No.: 2640978-36-3
M. Wt: 369.5 g/mol
InChI Key: DFKUSNATMAFBMC-UHFFFAOYSA-N
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Description

N-{1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic compound featuring a piperidine core substituted at the 3-position with a cyclopropanesulfonamide group and at the 1-position with a (2-cyclopentyl-1,3-thiazol-4-yl)methyl moiety. The thiazole ring and cyclopropane sulfonamide are critical pharmacophores, likely influencing target binding and metabolic stability.

Properties

IUPAC Name

N-[1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2S2/c21-24(22,16-7-8-16)19-14-6-3-9-20(10-14)11-15-12-23-17(18-15)13-4-1-2-5-13/h12-14,16,19H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKUSNATMAFBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=CS2)CN3CCCC(C3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known for its ability to participate in various biochemical processes, including enzyme inhibition and activation. This compound has been observed to interact with enzymes such as kinases and proteases, influencing their activity and thereby affecting various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that can alter cellular proliferation and differentiation. Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, either inhibiting or activating their function. This compound has been found to inhibit certain kinases, leading to a downstream effect on various signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Biological Activity

N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical properties:

PropertyDetails
Molecular Formula C₁₅H₂₅N₃O₂S₂
Molecular Weight 343.5 g/mol
CAS Number 2877675-18-6
IUPAC Name This compound

This compound features a cyclopentyl group and a thiazole ring, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound involves interactions with specific receptors and enzymes. The thiazole moiety is particularly important as it can modulate enzyme activity and receptor binding, potentially influencing pathways related to inflammation and immune responses.

Potential Targets:

  • Chemokine Receptors: Similar compounds have shown activity against CCR3 receptors, indicating that this compound may also influence chemotactic processes in immune cells .
  • Melanocortin Receptors: The structural similarities with other piperidine derivatives suggest potential agonistic or antagonistic effects on melanocortin receptors .

Structure-Activity Relationship (SAR)

SAR studies are critical for understanding how modifications to the compound's structure affect its biological activity. Initial studies suggest that the presence of the thiazole ring and the piperidine backbone are essential for maintaining potency. Variations in substituents can lead to significant changes in receptor affinity and selectivity.

Key Findings:

  • Substituent Variations: Introduction of different alkyl groups at the piperidine nitrogen has been shown to enhance binding affinity .
  • Thiazole Modifications: Alterations in the thiazole ring can impact the compound's ability to interact with target receptors, influencing overall efficacy.

Biological Activity Studies

Several studies have investigated the biological effects of compounds similar to this compound.

Case Study 1: CCR3 Antagonism

A related study demonstrated that benzyl-piperidines exhibited potent antagonism against CCR3 receptors, with binding affinities in the low nanomolar range. This suggests that similar modifications in our compound could yield comparable or enhanced biological activities .

Case Study 2: Melanocortin Receptor Agonism

Research on substituted piperazinecarboxamides indicated their effectiveness as selective agonists for melanocortin subtype receptors. The implications for therapeutic applications in obesity and metabolic disorders were significant, suggesting a pathway for further exploration with our compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to four classes of analogs (Table 1), highlighting core heterocycles, substituents, and sulfonamide presence.

Table 1: Structural Comparison of N-{1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide with Analogs

Compound Name / Class Core Structure Key Substituents Sulfonamide Presence Potential Implications
Target Compound Piperidine + Thiazole Cyclopentyl-thiazole, cyclopropanesulfonamide Yes Enhanced rigidity; potential for selective binding
PTI-3 (N-({2-[1-(5-Fluoropentyl)-1H-indol-3-yl]-1,3-thiazol-4-yl}methyl)-2-methoxy-N-methylethanamine) Indole + Thiazole Fluoropentyl chain, methoxyethylamine No Lipophilic indole may increase CNS penetration but reduce metabolic stability
Patent Compounds (e.g., N-(1-((6H-Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide) Pyrrolo-triazolo-pyrazine Cyclopropanesulfonamide, fused heterocycles Yes High structural rigidity may improve potency but limit solubility
Spirocyclic Compound 3ma (N-((4-Cyano-1-phenyl-3-(piperidin-1-yl)-2-thiaspiro[4.5]dec-3-en-1-yl)methylene)-4-methylbenzenesulfonamide) Thiaspiro[4.5]decene Cyano group, phenyl, piperidine Yes (arylsulfonamide) Spirocyclic rigidity may enhance target affinity; cyano group alters electron density
Morpholine Derivatives (e.g., N-(2-{4-[(2-Methylphenyl)methyl]morpholin-2-yl}ethyl)cyclopropanesulfonamide) Morpholine/Piperidine Aryl-methyl groups, cyclopropanesulfonamide Yes Aryl substituents may improve lipophilicity but increase off-target risks
Detailed Analysis

Core Heterocycles and Pharmacophore Impact The target compound’s thiazole-piperidine core contrasts with indole-thiazole (PTI-3) and pyrrolo-triazolo-pyrazine (patent compounds). Patent analogs with fused heterocycles exhibit higher structural complexity, which may enhance binding specificity but hinder solubility .

Sulfonamide Functional Group

  • The cyclopropanesulfonamide group in the target compound and some patent analogs is a compact, rigid moiety that may optimize van der Waals interactions in hydrophobic binding pockets. In contrast, PTI-3 lacks a sulfonamide, relying instead on a methoxyethylamine group, which could reduce target affinity but improve membrane permeability .

Patent compounds with fused heterocycles and spirocyclic systems (e.g., 3ma) impose conformational constraints that could improve binding kinetics but reduce synthetic accessibility .

Physicochemical and Pharmacokinetic Properties

  • Morpholine derivatives () with aryl-methyl groups (e.g., 2-methylphenyl) are more lipophilic than the target compound, suggesting divergent tissue distribution profiles. The target’s cyclopropane sulfonamide may balance polarity, enhancing oral bioavailability relative to highly lipophilic analogs .
Research Findings and Implications
  • Metabolic Stability : The thiazole core in the target compound may confer greater resistance to cytochrome P450 oxidation compared to indole-containing analogs like PTI-3 .
  • Synthetic Feasibility : The spirocyclic compound 3ma requires specialized catalytic annulation methods, whereas the target compound’s synthesis is likely more straightforward, leveraging standard piperidine functionalization .

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